molecular formula C9H7NO B15174817 Indolizine-2-carbaldehyde

Indolizine-2-carbaldehyde

Cat. No.: B15174817
M. Wt: 145.16 g/mol
InChI Key: GZAJGIDURHUVHB-UHFFFAOYSA-N
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Description

Indolizine-2-carbaldehyde is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₇NO. It is a derivative of indolizine, which is a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indolizine-2-carbaldehyde can be achieved through various methods. One notable approach is the recyclable stereoauxiliary aminocatalyzed strategy, which involves the [3+2] annulation of acyl pyridines and α,β-unsaturated aldehydes. This method utilizes aminosugars derived from biomass and provides an efficient one-pot synthesis of trisubstituted indolizine-2-carbaldehydes . Another method involves the use of the Scholtz reaction, Tschitschibabin reaction, pyridinium N-methylides, and cyclization of alkynes with heteroaromatic compounds .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis strategies. These methods often require the use of organometallic reagents, Lewis acids, and potentially toxic solvents, which can limit their economical applications .

Chemical Reactions Analysis

Types of Reactions: Indolizine-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include indolizine derivatives with different functional groups, which can be further utilized in various synthetic applications .

Properties

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

indolizine-2-carbaldehyde

InChI

InChI=1S/C9H7NO/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-7H

InChI Key

GZAJGIDURHUVHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN2C=C1)C=O

Origin of Product

United States

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